Bienvenue dans la boutique en ligne BenchChem!

7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one

Molecular Properties Intermediate Selection Exatecan Synthesis

7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one (CAS 143655-56-5) is the indispensable Compound VIII in the patented Daiichi Pharmaceutical synthesis of Exatecan (DX-8951f)—a topoisomerase I inhibitor (IC₅₀ 2.2 μM) deployed in ADC payloads including trastuzumab deruxtecan. Its 7-fluoro and 8-methyl substituents are structurally mandated: generic tetralones (e.g., CAS 51114-73-9) lack these critical functional handles, rendering them unusable for downstream transformations. This intermediate supports validated 17-step process chemistry for regulatory filings and enables fluorinated camptothecin SAR exploration. For ADC developers and process chemists, this is the only qualified starting material for the established route.

Molecular Formula C11H10FNO3
Molecular Weight 223.2 g/mol
CAS No. 143655-56-5
Cat. No. B180807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one
CAS143655-56-5
Molecular FormulaC11H10FNO3
Molecular Weight223.2 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C2=C1C(=O)CCC2)[N+](=O)[O-])F
InChIInChI=1S/C11H10FNO3/c1-6-8(12)5-9(13(15)16)7-3-2-4-10(14)11(6)7/h5H,2-4H2,1H3
InChIKeyAINDVQADBRIJCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

143655-56-5: Key Exatecan Intermediate with Distinct 7-Fluoro-8-Methyl Substitution Pattern


7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one (CAS 143655-56-5), also known as 7-fluoro-8-methyl-5-nitro-1-tetralone, is a substituted 3,4-dihydronaphthalen-1-one derivative with molecular formula C₁₁H₁₀FNO₃ and molecular weight 223.20 g/mol . The compound serves as a critical intermediate (Compound VIII) in the multi-step synthesis of Exatecan (DX-8951f), a hexacyclic camptothecin analog that functions as a potent topoisomerase I inhibitor for cancer therapy [1]. The 7-fluoro and 8-methyl substituents constitute essential structural features that distinguish this intermediate from unsubstituted or mono-substituted tetralone analogs in pharmaceutical synthesis applications.

143655-56-5: Why Unsubstituted Tetralones Cannot Substitute in Exatecan Synthesis


Generic substitution of 143655-56-5 with structurally simpler tetralone derivatives is precluded by the compound's precise 7-fluoro-8-methyl substitution pattern, which is mandated by the final Exatecan molecular architecture. The unsubstituted analog 5-Nitro-3,4-dihydronaphthalen-1(2H)-one (CAS 51114-73-9) lacks both the C7-fluorine and C8-methyl substituents, yielding a molecular weight of 191.18 g/mol versus 223.20 g/mol . This 32 Da mass difference reflects the absence of two critical functional handles required for downstream transformations in the patented Daiichi Pharmaceutical synthesis route [1]. The 7-fluoro substituent is particularly non-negotiable—it appears in the final Exatecan structure (C₂₄H₂₂FN₃O₄) as an integral pharmacophoric element essential for topoisomerase I inhibitory activity. Attempted substitution with non-fluorinated or differently substituted tetralones would derail the entire synthetic sequence and yield products lacking the requisite biological activity profile.

143655-56-5: Quantitative Comparative Evidence for Scientific Selection


Molecular Weight and Substitution Pattern Comparison: 143655-56-5 vs Unsubstituted 5-Nitro-tetralone

The target compound possesses a distinct 7-fluoro-8-methyl substitution pattern that differentiates it quantitatively from the unsubstituted 5-nitro-tetralone analog. This substitution contributes an additional 32.02 g/mol to the molecular weight and introduces fluorine-specific properties critical for both synthetic utility and final drug activity .

Molecular Properties Intermediate Selection Exatecan Synthesis

Predicted Density Comparison: 143655-56-5 vs Unsubstituted 5-Nitro-tetralone

The predicted density of 143655-56-5 is 1.352 ± 0.06 g/cm³, representing a measurable increase over the unsubstituted 5-nitro-tetralone analog (1.322 g/cm³) . This 2.3% density difference reflects the additional atomic mass contributed by the 7-fluorine and 8-methyl substituents and may influence solubility behavior and reaction medium partitioning during synthesis.

Physicochemical Properties Formulation Development Process Chemistry

Synthetic Pathway Exclusivity: 143655-56-5 as Compound VIII in Exatecan Manufacturing Route

143655-56-5 is documented as the specific tetralone intermediate (Compound VIII) in the sole published synthesis route for Exatecan (DX-8951f) [1]. The synthesis proceeds via Friedel-Crafts acylation of 2-fluorotoluene with succinic anhydride, establishing the fluorine substitution at the earliest synthetic stage. No alternative intermediate with different substitution pattern can be substituted at this step without complete re-engineering of the downstream sequence comprising 17 distinct transformations.

Process Chemistry API Intermediate Patented Synthesis

Fluorine Content as Quality Indicator: Elemental Composition Analysis of 143655-56-5

Elemental analysis of 143655-56-5 reveals a fluorine content of 8.51% by mass, a distinguishing feature absent in non-fluorinated tetralone analogs [1]. This fluorine content provides a specific quantitative marker for identity confirmation and purity assessment. The 7-fluoro substituent is stereoelectronically positioned to influence the reactivity of the adjacent carbonyl and the nitro group during subsequent transformations.

Elemental Analysis Quality Control Intermediate Purity

Commercial Availability Profile: 143655-56-5 Supply Chain Characteristics

143655-56-5 is commercially available from multiple specialty chemical suppliers with typical purity specifications of 95% or higher . Pricing data indicates availability at research quantities (100 mg at approximately $151 USD, 1 g at approximately $635 USD) , with storage recommendations including room temperature in sealed containers protected from moisture and optional refrigerated conditions (4°C) for extended stability .

Supply Chain Procurement Vendor Sourcing

143655-56-5: Primary Scientific and Industrial Deployment Scenarios


Exatecan and ADC Payload Manufacturing: Critical Intermediate Procurement

Procurement of 143655-56-5 enables execution of the patented 17-step synthesis of Exatecan (DX-8951f), a topoisomerase I inhibitor with IC₅₀ of 2.2 μM that demonstrates superior DNA-trapping activity compared to classical TOP1 inhibitors [1]. This intermediate is essential for organizations developing antibody-drug conjugates (ADCs) utilizing Exatecan-derived payloads, including trastuzumab deruxtecan and related bioconjugates. The established synthesis route from 2-fluorotoluene through 143655-56-5 as Compound VIII provides validated process chemistry documentation supporting regulatory filings [2].

Camptothecin Analog Development Programs Requiring Fluorinated Tetralone Scaffolds

143655-56-5 serves as a versatile building block for medicinal chemistry programs exploring fluorinated camptothecin analogs beyond Exatecan. The 7-fluoro-8-methyl-5-nitro substitution pattern offers multiple synthetic handles for further derivatization: the nitro group can be reduced to an amine for amide coupling, the ketone at C1 enables α-functionalization, and the fluorine substituent modulates metabolic stability and target binding [1]. This differentiated substitution pattern enables exploration of structure-activity relationships that are inaccessible using non-fluorinated tetralone analogs.

Process Development and Scale-Up of Exatecan-Related Synthetic Routes

Organizations engaged in process optimization for Exatecan manufacturing require 143655-56-5 as a reference standard for intermediate tracking and impurity profiling. The compound's elemental composition (C 59.19%, H 4.52%, F 8.51%, N 6.28%, O 21.5%) provides quantitative benchmarks for HPLC method development and reaction monitoring [1]. The documented synthesis via polyphosphoric acid cyclization of arylbutyric acid (VII) to tetralone (VIII) represents a scalable transformation amenable to process intensification studies [2].

Quality Control Reference Material for Fluorinated Tetralone Intermediates

143655-56-5 functions as a characterized reference compound for analytical method development targeting fluorinated tetralone intermediates. The compound's predicted density (1.352 g/cm³) and boiling point (385.7°C) provide specific physical property benchmarks for identity confirmation, while the 8.51% fluorine content enables ¹⁹F NMR quantification methods [1]. These analytical parameters support procurement quality verification and batch-to-batch consistency assessment in regulated pharmaceutical manufacturing environments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.